5-Chlorthiazol-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

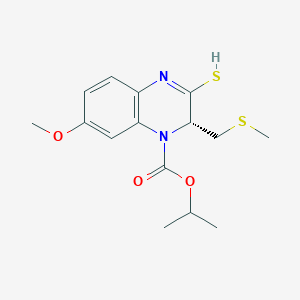

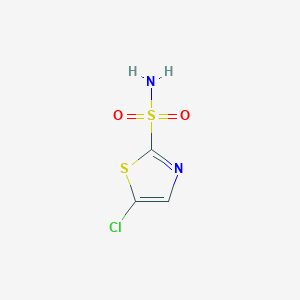

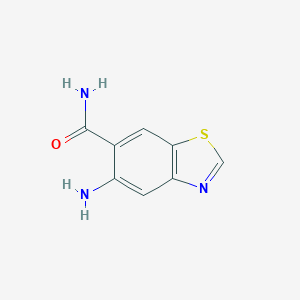

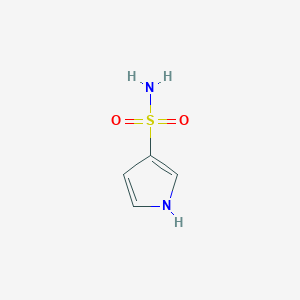

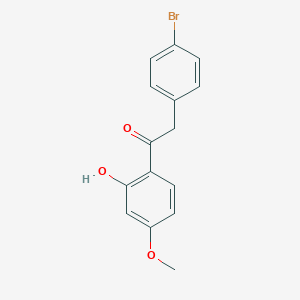

5-Chlorothiazole-2-sulfonamide: is an aromatic sulfonamide compound with the molecular formula C4H4ClN2O2S2 It is characterized by a thiazole ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chlorothiazole-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase, making it a candidate for drug development.

Industry: In the chemical industry, 5-Chlorothiazole-2-sulfonamide is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.

Wirkmechanismus

Target of Action

The primary targets of 5-Chlorothiazole-2-sulfonamide are Cyclooxygenase (COX) enzymes , specifically the COX-2 isoform . COX enzymes are responsible for the production of prostaglandins, which play critical roles in the inflammation pathway .

Mode of Action

5-Chlorothiazole-2-sulfonamide interacts with its targets by inhibiting the COX-2 enzyme . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound’s sulfonamide moiety is involved in providing several H-bond interactions, mainly with the key amino acid Arg513, to anchor the molecule within the active site cavity of COX-2 .

Biochemical Pathways

The inhibition of COX-2 by 5-Chlorothiazole-2-sulfonamide affects the prostaglandin synthesis pathway . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in pain and inflammation-related diseases .

Pharmacokinetics

Like most sulfonamides, 5-Chlorothiazole-2-sulfonamide is readily absorbed orally . It is distributed throughout the body and metabolized mainly by the liver . The compound is excreted by the kidneys . Sulfonamides, including 5-Chlorothiazole-2-sulfonamide, compete for bilirubin-binding sites on albumin, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of 5-Chlorothiazole-2-sulfonamide’s action primarily involve the reduction of inflammation. By inhibiting COX-2 and subsequently decreasing prostaglandin production, the compound can reduce pain and protect against inflammation-related diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chlorothiazole-2-sulfonamide. . This can potentially affect the bioavailability and efficacy of the compound. Furthermore, the presence of other contaminants in the environment, such as heavy metals, can interact with the compound and influence its stability and activity .

Zukünftige Richtungen

Recent innovations have exploited sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates, reinvigorating the view of sulfonamides as useful synthetic functional groups . This opens up new possibilities for the late-stage functionalization of sulfonamides and accessing new regions of chemical space .

Biochemische Analyse

Biochemical Properties

5-Chlorothiazole-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states. The compound interacts with enzymes, proteins, and other biomolecules, primarily through the sulfonamide functional group. The nature of these interactions is largely dependent on the specific structure of the sulfonamide and the target biomolecule .

Cellular Effects

The effects of 5-Chlorothiazole-2-sulfonamide on various types of cells and cellular processes are significant. It influences cell function by interfering with essential biochemical reactions. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s antibacterial activity is primarily due to its ability to inhibit bacterial dihydropteroate synthase, thereby blocking the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Molecular Mechanism

The molecular mechanism of action of 5-Chlorothiazole-2-sulfonamide involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bacteriostatic effect is primarily due to its ability to mimic p-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Chlorothiazole-2-sulfonamide can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, bacteria have developed strategies to cope with the bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Dosage Effects in Animal Models

The effects of 5-Chlorothiazole-2-sulfonamide can vary with different dosages in animal models. Studies have shown that sulfonamides can cause various unfavorable side effects, including diseases of the digestive and respiratory tracts, when used in large doses

Metabolic Pathways

5-Chlorothiazole-2-sulfonamide is involved in metabolic pathways that interact with enzymes or cofactors. The compound’s antimicrobial action is due to its interference with the synthesis of folic acid, a crucial metabolite for bacterial growth and reproduction

Transport and Distribution

The transport and distribution of 5-Chlorothiazole-2-sulfonamide within cells and tissues can be influenced by various factors. For instance, the physicochemical characteristics of soils can control the mobility of sulfonamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazole-2-sulfonamide typically involves the chlorination of thiazole followed by sulfonation. One common method includes the reaction of 5-chlorothiazole with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 5-Chlorothiazole-2-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistent product quality. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Chlorothiazole-2-sulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the sulfonamide group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate are commonly used under inert atmospheres.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted thiazoles.

Oxidation Products: Oxidized derivatives of the sulfonamide group.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Vergleich Mit ähnlichen Verbindungen

5-Chlorothiophene-2-sulfonamide: Similar in structure but with a thiophene ring instead of a thiazole ring.

5-Chlorothiophene-2-sulfonyl chloride: A related compound used as an intermediate in organic synthesis.

Uniqueness: 5-Chlorothiazole-2-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and sulfonamide groups on the thiazole ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

IUPAC Name |

5-chloro-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPEXVWSKFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole](/img/structure/B68006.png)